molecular formula C28H21NO3 B14236391 N-{4-[3-(3-Phenoxyphenyl)acryloyl]phenyl}benzamide CAS No. 531492-73-6

N-{4-[3-(3-Phenoxyphenyl)acryloyl]phenyl}benzamide

Cat. No.: B14236391
CAS No.: 531492-73-6
M. Wt: 419.5 g/mol
InChI Key: TYXPBFRRVLTPLA-UHFFFAOYSA-N
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Description

N-{4-[3-(3-Phenoxyphenyl)acryloyl]phenyl}benzamide is a synthetic organic compound that belongs to the class of chalcone derivatives Chalcones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[3-(3-Phenoxyphenyl)acryloyl]phenyl}benzamide typically involves the reaction of 4-aminobenzamide with 3-(3-phenoxyphenyl)acryloyl chloride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure consistent and high-quality production of the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-{4-[3-(3-Phenoxyphenyl)acryloyl]phenyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or phenyl derivatives.

Mechanism of Action

The mechanism of action of N-{4-[3-(3-Phenoxyphenyl)acryloyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can effectively reduce the growth and spread of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[3-(3-Phenoxyphenyl)acryloyl]phenyl}benzamide is unique due to its phenoxy group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a therapeutic agent and differentiates it from other similar compounds.

Properties

CAS No.

531492-73-6

Molecular Formula

C28H21NO3

Molecular Weight

419.5 g/mol

IUPAC Name

N-[4-[3-(3-phenoxyphenyl)prop-2-enoyl]phenyl]benzamide

InChI

InChI=1S/C28H21NO3/c30-27(19-14-21-8-7-13-26(20-21)32-25-11-5-2-6-12-25)22-15-17-24(18-16-22)29-28(31)23-9-3-1-4-10-23/h1-20H,(H,29,31)

InChI Key

TYXPBFRRVLTPLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C=CC3=CC(=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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